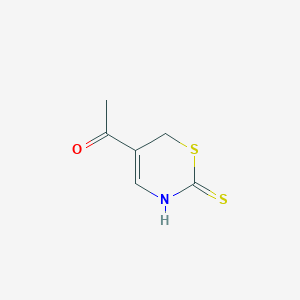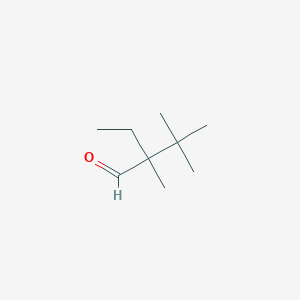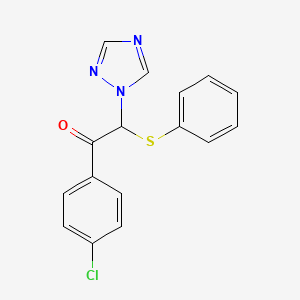
1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a 4-chlorophenyl group, often using a chlorinating agent.
Attachment of the Phenylsulfanyl Group: This can be done through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: A similar compound with a hydroxyl group instead of a ketone.
1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-thione: A compound with a thione group instead of a ketone.
Uniqueness
1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
88577-95-1 |
|---|---|
Molecular Formula |
C16H12ClN3OS |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-phenylsulfanyl-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)15(21)16(20-11-18-10-19-20)22-14-4-2-1-3-5-14/h1-11,16H |
InChI Key |
ANOXTJSKQQKMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(=O)C2=CC=C(C=C2)Cl)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Fluoro-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14388464.png)
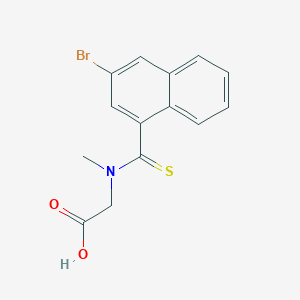
![tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane](/img/structure/B14388470.png)
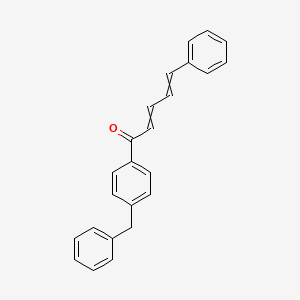

![1-Chloro-4-iodobicyclo[2.2.2]octane](/img/structure/B14388488.png)
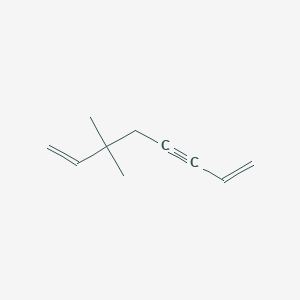
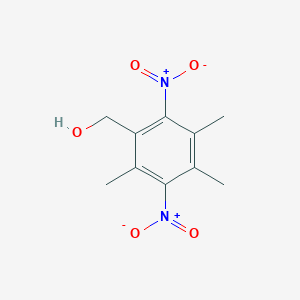
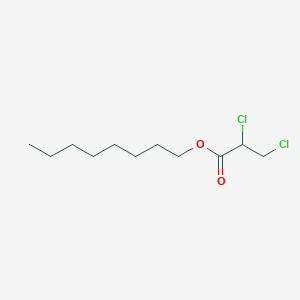
![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
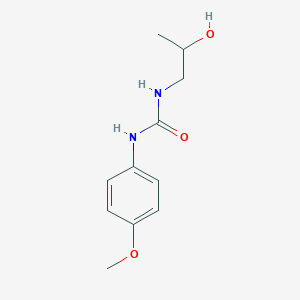
![5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14388529.png)
